molecular formula C21H22N4O3S B2488875 N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide CAS No. 887197-11-7

N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Cat. No. B2488875
CAS RN: 887197-11-7
M. Wt: 410.49
InChI Key: PZWWNQUOAMCLKM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide typically involves multi-step reactions that include condensation, alkylation, and cyclization steps. For example, derivatives of 1,2,4-triazole, a related heterocyclic compound, have been synthesized through stages that may share similarities with the synthesis of the target compound. These processes often involve the use of specific reagents and catalysts under controlled conditions to ensure the formation of the desired product with high purity and yield (Chalenko et al., 2019).

Molecular Structure Analysis

The molecular structure of complex organic compounds like N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is often elucidated using techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling. These analyses provide detailed insights into the compound's geometric configuration, bond lengths, angles, and overall three-dimensional structure, which are critical for understanding its reactivity and interactions with biological targets (Dyachenko et al., 2015).

Chemical Reactions and Properties

The chemical reactivity of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is influenced by its functional groups and molecular structure. It may undergo reactions typical of acetamides, such as hydrolysis, and its thioacetamide moiety could participate in nucleophilic substitution reactions. Additionally, the presence of furan and pyridine rings may enable electrophilic substitution reactions under specific conditions. Understanding these chemical properties is essential for exploring the compound's potential applications and for developing synthetic routes to analogs with modified biological activities (Horishny et al., 2021).

Physical Properties Analysis

The physical properties of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, such as melting point, boiling point, solubility, and crystalline structure, are crucial for its characterization and application. These properties can influence the compound's stability, formulation, and delivery in potential pharmaceutical applications. Research into similar compounds suggests that variations in the substituents and core structure can significantly affect these physical properties, highlighting the importance of thorough characterization in the development of new compounds (El-Essawy & Rady, 2011).

Chemical Properties Analysis

The chemical properties of N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide, including acidity/basicity, reactivity towards different chemical agents, and stability under various conditions, are fundamental for predicting its behavior in chemical reactions and in biological systems. These properties are determined by the compound's functional groups and overall molecular structure. Research on similar compounds provides a basis for understanding how structural features influence chemical behavior, which is critical for designing compounds with desired reactivity and stability profiles (Mazurov et al., 2012).

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[[2-oxo-1-(pyridin-4-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c26-19(23-12-16-4-3-11-28-16)14-29-20-17-5-1-2-6-18(17)25(21(27)24-20)13-15-7-9-22-10-8-15/h3-4,7-11H,1-2,5-6,12-14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZWWNQUOAMCLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC(=O)N2CC3=CC=NC=C3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

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